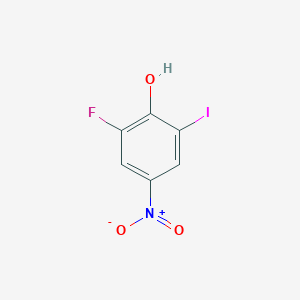

2-Fluoro-6-iodo-4-nitrophenol

Description

2-Fluoro-6-iodo-4-nitrophenol is a halogenated nitrophenol derivative characterized by the presence of fluorine (F) and iodine (I) substituents at the 2- and 6-positions, respectively, and a nitro (-NO₂) group at the 4-position. The iodine atom introduces significant molecular weight (calculated molecular weight: ~295.00 g/mol) and may enhance reactivity in substitution reactions due to its leaving-group capability .

Properties

IUPAC Name |

2-fluoro-6-iodo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIBBOHQVSVNAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution of 3,4-Difluoronitrobenzene

A recent patent (CN102285888A) describes an efficient industrially scalable method for preparing 2-fluoro-4-nitrophenol through nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene with mineral alkali (e.g., potassium hydroxide) to selectively replace one fluorine atom with a hydroxyl group, yielding 2-fluoro-4-nitrophenolate intermediate, which upon acidification produces 2-fluoro-4-nitrophenol with high purity and yield.

Key reaction conditions and results:

| Parameter | Details |

|---|---|

| Starting material | 3,4-Difluoronitrobenzene |

| Base | Potassium hydroxide (KOH) |

| Phase transfer catalyst | Benzyl tributyl ammonium chloride or others |

| Solvent | Water or acetone-water mixture |

| Temperature | 50–80 °C |

| Reaction time | 3–12 hours |

| Yield | 82–96% |

| Purity (HPLC) | 99.4–99.9% |

Representative reaction scheme:

3,4-Difluoronitrobenzene + KOH → 2-Fluoro-4-nitrophenolate → Acidification → 2-Fluoro-4-nitrophenol

This method avoids hazardous reagents such as fluorine gas or nitrosating agents, improves selectivity, and simplifies purification by minimizing isomer formation.

Nitrosation and Oxidation of 2-Fluorophenol

An alternative method involves:

- Nitrosation of 2-fluorophenol in acidic conditions (dilute hydrochloric acid) at low temperature (0°C) using sodium nitrite, producing 2-fluoro-4-nitrosophenol.

- Subsequent oxidation of the nitroso intermediate with dilute nitric acid to yield 2-fluoro-4-nitrophenol.

This two-step process achieves yields around 80–90% with high purity but involves handling nitrosating agents and strong acids, which pose safety and environmental concerns.

Incorporation of the Iodo Group at the 6-Position

The target compound differs from 2-fluoro-4-nitrophenol by the presence of an iodine atom at the 6-position. Iodination of aromatic compounds bearing electron-withdrawing groups like nitro and fluoro substituents typically requires controlled electrophilic aromatic substitution.

Electrophilic Aromatic Iodination

- The 6-position is activated for electrophilic substitution due to the directing effects of the hydroxyl and nitro groups.

- Iodination can be achieved using iodine (I2) with an oxidizing agent such as iodic acid (HIO3), periodic acid (H5IO6), or nitric acid to generate the electrophilic iodine species.

- Reaction conditions are generally mild to prevent over-iodination or degradation of sensitive groups.

No direct patent or publication was found specifically for iodination of 2-fluoro-4-nitrophenol to 2-fluoro-6-iodo-4-nitrophenol; however, standard aromatic iodination protocols can be adapted.

Proposed Synthetic Route to this compound

Based on the reviewed methods, a plausible synthetic route is:

Synthesis of 2-fluoro-4-nitrophenol via nucleophilic substitution of 3,4-difluoronitrobenzene with KOH under phase transfer catalysis, followed by acidification (yield ~90%, purity >99%).

Selective iodination at the 6-position of 2-fluoro-4-nitrophenol using iodine and an oxidizing agent under controlled conditions to afford this compound.

Summary Table of Key Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 2-Fluoro-4-nitrophenol synthesis | SNAr of 3,4-difluoronitrobenzene with KOH and PTC | KOH, benzyl tributyl ammonium chloride, water, 50-80°C, 3-12 h | 82–96 | 99.4–99.9 | Industrially scalable, environmentally safer |

| 2-Fluoro-4-nitrophenol synthesis | Nitrosation of 2-fluorophenol with NaNO2/HCl, oxidation with HNO3 | 15-30% HCl, NaNO2, 0°C, then 30% HNO3, 40°C | 80–90 | ~99.5 | Requires handling nitrosating agents |

| Iodination | Electrophilic aromatic substitution with I2 and oxidant | I2 + HIO3 or HNO3, mild conditions | Not reported | Not reported | Requires optimization for selectivity |

Research Findings and Considerations

- The SNAr method using 3,4-difluoronitrobenzene is superior in yield, purity, and operational safety compared to nitrosation/oxidation routes.

- Phase transfer catalysts such as benzyl tributyl ammonium chloride significantly enhance reaction rates and yields.

- The iodination step requires careful control to avoid polyiodination or side reactions; literature on iodination of fluoronitrophenols suggests electrophilic substitution is feasible but needs experimental validation.

- Environmental and safety profiles favor methods avoiding fluorine gas or carcinogenic nitrosating agents.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-iodo-4-nitrophenol undergoes various chemical reactions, including:

Substitution Reactions: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The phenol group can be oxidized to form quinones.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Substitution Reactions: Formation of derivatives with different substituents replacing the halogens.

Reduction Reactions: Formation of 2-fluoro-6-iodo-4-aminophenol.

Oxidation Reactions: Formation of 2-fluoro-6-iodo-4-nitroquinone.

Scientific Research Applications

Research has indicated that halogenated phenolic compounds like 2-Fluoro-6-iodo-4-nitrophenol exhibit significant biological activity, making them valuable in pharmacological studies. The compound’s structural characteristics allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of nitrophenols possess antimicrobial properties. While specific data on this compound is limited, similar compounds have shown effectiveness against various bacterial strains, suggesting potential for further exploration in this area .

Environmental Monitoring

This compound can be utilized as a tracer or marker in environmental studies due to its distinctive chemical structure. Its presence in water bodies can indicate pollution from industrial sources.

Case Study: Water Quality Assessment

In a study focused on the detection of nitrophenolic compounds in wastewater, the application of various analytical techniques revealed the persistence of such pollutants in aquatic environments. This underscores the importance of monitoring compounds like this compound for assessing environmental health .

Synthesis and Material Science

The compound can serve as an intermediate in organic synthesis, particularly in creating more complex fluorinated compounds or as a building block for materials science applications.

Case Study: Synthesis of Functional Materials

Recent advancements in material science have explored the use of halogenated phenols as precursors for synthesizing advanced materials with specific electronic properties. The incorporation of fluorine and iodine atoms can enhance the thermal and chemical stability of these materials .

Toxicological Considerations

While exploring applications, it is crucial to consider the toxicological profile of this compound. Studies on related nitrophenols have indicated potential health risks associated with exposure, including skin sensitization and systemic toxicity .

Table 2: Toxicological Data Summary

| Endpoint | Observations |

|---|---|

| Acute Toxicity | Moderate |

| Skin Sensitization | Positive |

| Environmental Persistence | High |

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodo-4-nitrophenol involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the halogens can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzymatic activities and cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Substituent Effects on Physical Properties

- Halogen Influence: The iodine substituent in this compound increases molecular weight and polarizability compared to chloro (2-Chloro-6-fluoro-4-nitrophenol, 207.55 g/mol) or fluoro (5-Fluoro-2-nitrophenol, 157.1 g/mol) analogs . Iodine’s larger atomic radius may lower melting points relative to smaller halogens, though direct data are lacking.

- Nitro Group Position: The para-nitro group in this compound likely enhances acidity compared to ortho-substituted analogs (e.g., 5-Fluoro-2-nitrophenol), as para-nitro groups stabilize the phenolate ion more effectively .

Reactivity and Functional Group Interactions

- Iodine as a Leaving Group: The iodo substituent may facilitate nucleophilic aromatic substitution reactions, a property less pronounced in fluoro- or chloro-substituted analogs due to weaker leaving-group ability of F and Cl .

- Amino vs. Nitro Groups: 2-Amino-4-nitrophenol (mp 143°C) exhibits higher solubility in polar solvents compared to halogenated nitrophenols, attributed to the amino group’s hydrogen-bonding capability .

Research Implications and Limitations

The absence of direct experimental data for this compound necessitates reliance on extrapolations from structural analogs. Further studies should prioritize synthesizing this compound to validate its physical properties and reactivity.

Biological Activity

2-Fluoro-6-iodo-4-nitrophenol (CAS No. 1566293-79-5) is a halogenated nitrophenolic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, particularly in toxicology and environmental science.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a nitro group (-NO₂), a fluoro group (-F), and an iodo group (-I) attached to a phenolic ring, which significantly influences its reactivity and biological interactions.

Toxicological Effects

Research indicates that this compound exhibits significant toxicity to various aquatic organisms. A study on the toxicity of related nitrophenols revealed that halogenated derivatives can have pronounced effects on fish and other aquatic life. For instance, compounds with multiple halogen substitutions often demonstrate increased toxicity due to enhanced lipophilicity and bioaccumulation potential .

Table 1: Comparative Toxicity of Halogenated Nitrophenols

| Compound Name | Toxicity Level (LC50, mg/L) | Organism Tested |

|---|---|---|

| This compound | TBD | Rainbow Trout |

| 3-Trifluoromethyl-4-nitrophenol | Low | Lamprey Larvae |

| 4-Bromo-2-chloro-6-nitrophenol | Moderate | Fish |

Endocrine Disruption

The compound may also act as an endocrine disruptor. Studies have shown that nitrophenolic compounds can interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues in exposed organisms . The specific mechanisms by which this compound disrupts endocrine function remain under investigation, but it is hypothesized that its structural characteristics allow it to mimic or block hormone activity.

The biological activity of this compound is likely mediated through several pathways:

- Reactive Oxygen Species (ROS) Generation : Halogenated phenols can induce oxidative stress by generating ROS, leading to cellular damage.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in detoxification processes, thereby increasing susceptibility to other toxicants.

- Receptor Interaction : It may bind to hormone receptors, disrupting normal endocrine signaling.

Aquatic Toxicity Assessment

A detailed case study assessed the impact of various nitrophenols on aquatic ecosystems. In controlled experiments, exposure to this compound resulted in significant mortality rates among test organisms, including fish and amphibians. The study highlighted the need for regulatory assessments of such compounds in environmental monitoring .

Biodegradation Studies

Research on the biodegradation of nitrophenolic compounds indicated that certain microbial strains could effectively degrade compounds like this compound under aerobic conditions. This suggests potential bioremediation applications for contaminated environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.